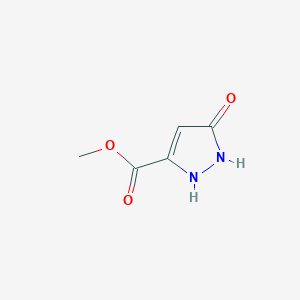

methyl 5-hydroxy-1H-pyrazole-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-oxo-1,2-dihydropyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-10-5(9)3-2-4(8)7-6-3/h2H,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJZOTYGFHOHMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801006954 | |

| Record name | Methyl 3-hydroxy-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801006954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86625-25-4, 1018446-60-0 | |

| Record name | Methyl 3-hydroxy-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801006954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hydroxy-1H-pyrazole-3-carboxylic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 5-hydroxy-1H-pyrazole-3-carboxylate

Introduction

Methyl 5-hydroxy-1H-pyrazole-3-carboxylate is a pivotal heterocyclic building block in the landscape of modern drug discovery and development. Pyrazole derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, anti-pyretic, and anti-obesity properties.[1] The title compound, with its strategically placed hydroxyl and carboxylate functionalities, serves as a versatile scaffold for the synthesis of more complex pharmaceutical agents and functional materials. Its structure exists in tautomeric equilibrium between the 5-hydroxy form (1a) and the 5-oxo form (1b), with the 5-hydroxy tautomer being predominant in solvents like DMSO.[1][2]

This technical guide provides an in-depth exploration of the primary and most efficient synthetic routes to this compound. We will delve into the mechanistic underpinnings of these transformations, offer detailed experimental protocols, and provide expert insights into the rationale behind procedural choices, thereby equipping researchers and drug development professionals with a robust and practical understanding of its synthesis.

Core Synthetic Strategies: A Comparative Overview

The synthesis of the pyrazole core is most effectively achieved through cyclocondensation reactions, where a C3 fragment reacts with a N-N fragment (hydrazine or its derivatives).[3][4] For the target molecule, two principal strategies have proven to be highly effective and are widely adopted:

-

Route A: Direct Cyclocondensation of Dimethyl Acetylenedicarboxylate (DMAD) with Hydrazine. This is a convergent and often one-pot synthesis that directly assembles the pyrazole ring from commercially available starting materials.

-

Route B: Stepwise Cyclocondensation via Activated Malonates. This classic and highly versatile method involves the reaction of hydrazine with a suitably activated malonic ester derivative, offering excellent control over the substitution pattern.

We will now explore each of these routes in detail.

Route A: Synthesis via Dimethyl Acetylenedicarboxylate (DMAD)

This approach represents one of the most direct methods for constructing the pyrazole ring. The reaction proceeds via a Michael addition-cyclization cascade between an activated alkyne (DMAD) and hydrazine.

Reaction Mechanism

The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen atom onto one of the electron-deficient acetylenic carbons of DMAD. This Michael addition forms a transient zwitterionic or enamine intermediate. This intermediate then undergoes a rapid intramolecular cyclization, where the second nitrogen atom attacks the proximal ester carbonyl group. The subsequent elimination of a molecule of methanol and tautomerization of the resulting pyrazolone leads to the thermodynamically favored aromatic 5-hydroxy-1H-pyrazole ring system.

Visualizing the Mechanism: DMAD Pathway

Caption: Reaction mechanism for the synthesis from DMAD and hydrazine.

Expert Insights & Causality

The choice of solvent and temperature is critical for controlling the reaction rate and minimizing side products. Refluxing in a non-polar solvent like toluene or a polar protic solvent like ethanol provides the necessary thermal energy to overcome the activation barrier for cyclization.[1][2] When using a substituted hydrazine, such as methylhydrazine, this reaction can lead to a mixture of regioisomers. However, for the synthesis of the N-unsubstituted title compound, hydrazine hydrate is the reagent of choice. The final product is often isolated as a stable, crystalline solid, simplifying purification.

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from the well-established synthesis of the N-phenyl derivative.[1][2]

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dimethyl acetylenedicarboxylate (DMAD) (1.0 eq).

-

Solvent: Add ethanol (or toluene) to the flask to create a 0.5 M solution.

-

Reagent Addition: While stirring, slowly add hydrazine hydrate (1.0-1.1 eq) dropwise to the solution at room temperature. The addition is often exothermic.

-

Reaction: After the addition is complete, heat the mixture to reflux for 2-4 hours.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

-

Purification: Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum. Recrystallization from ethanol can be performed if further purification is needed.

Data Summary: Route A

| Parameter | Value | Reference |

| Typical Yield | 75-90% | [1][2] |

| Appearance | White to off-white solid | [1][2] |

| Melting Point | ~188 °C (for N-phenyl derivative) | [1] |

| ¹H NMR (DMSO-d₆) | δ ~3.8 (s, 3H, OCH₃), δ ~5.9 (s, 1H, pyrazole-H4), δ ~12.1 (br s, 1H, OH) | [1][2] |

| FTIR (cm⁻¹) | ~3200 (O-H), ~1730 (C=O, ester) | [1][2] |

Route B: Synthesis via Activated Malonate Derivatives

This classic pathway offers a robust and often highly regioselective alternative to the DMAD route. It typically involves two key stages: the formation of an activated malonate intermediate, followed by its cyclocondensation with hydrazine. A common and effective activated intermediate is diethyl 2-(ethoxymethylene)malonate.

Mechanism & Workflow

The synthesis begins with the reaction of diethyl malonate with triethyl orthoformate in the presence of an acid catalyst (like acetic anhydride) to form diethyl 2-(ethoxymethylene)malonate. This intermediate is an electrophilic C3 synthon.

In the second stage, this activated malonate reacts with hydrazine. The more nucleophilic NH₂ group of hydrazine attacks the enol ether carbon, displacing ethanol. This forms an enhydrazine intermediate, which then undergoes base-catalyzed intramolecular cyclization. The terminal nitrogen attacks one of the ester carbonyls, followed by the elimination of a second molecule of ethanol to yield the final pyrazole ring.

Visualizing the Workflow: Activated Malonate Pathway

Caption: Two-step workflow for synthesis via an activated malonate intermediate.

Expert Insights & Causality

This two-step approach provides significant advantages in terms of controlling regioselectivity, especially when using substituted hydrazines.[5] The initial formation of the activated malonate is a crucial step; using an excess of acetic anhydride helps to drive the equilibrium towards the product by consuming the ethanol byproduct. In the cyclization step, a base like triethylamine or sodium ethoxide is often employed to deprotonate the enhydrazine intermediate, facilitating the nucleophilic attack required for ring closure.[5] This method is particularly valuable for creating libraries of pyrazole derivatives due to its reliability and the commercial availability of diverse malonates and hydrazines.

Experimental Protocol

Part 1: Synthesis of Dimethyl 2-(ethoxymethylene)malonate

-

Setup: In a flask fitted with a distillation apparatus, combine dimethyl malonate (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (1.5 eq).

-

Reaction: Heat the mixture gently (e.g., 120-140 °C) to distill off the ethyl acetate formed during the reaction.

-

Purification: After the reaction is complete (as indicated by the cessation of distillation), allow the mixture to cool. The crude product can often be used directly or purified by vacuum distillation.

Part 2: Cyclocondensation with Hydrazine

-

Setup: Dissolve the crude dimethyl 2-(ethoxymethylene)malonate (1.0 eq) in ethanol in a round-bottom flask.

-

Reagent Addition: Cool the solution in an ice bath and add hydrazine hydrate (1.0 eq) dropwise with stirring.

-

Cyclization: After the addition, add a catalytic amount of a base such as triethylamine (0.1 eq).[5] Allow the reaction to stir at room temperature overnight or heat to reflux for 2-3 hours.

-

Work-up and Purification: Cool the reaction mixture. If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure and purify the residue by recrystallization (e.g., from ethanol/water) or column chromatography.

Data Summary: Route B

| Parameter | Value | Reference |

| Typical Yield (Overall) | 60-80% | [5] |

| Appearance | White crystalline solid | [5] |

| Key Intermediate | Dimethyl (ethoxymethylene)malonate | [5][6] |

| ¹H NMR (DMSO-d₆) | Consistent with Route A | |

| FTIR (cm⁻¹) | Consistent with Route A |

Structural Confirmation and Characterization

Independent of the synthetic route chosen, the identity and purity of the final product, this compound, must be confirmed through standard analytical techniques:

-

¹H NMR Spectroscopy: Provides definitive structural information. Key signals include a singlet around 3.8 ppm for the three methyl ester protons, a singlet near 5.9 ppm for the lone proton on the pyrazole ring (C4-H), and a broad singlet at a downfield chemical shift (>10 ppm) corresponding to the acidic hydroxyl proton.[1][2]

-

FTIR Spectroscopy: Confirms the presence of key functional groups. A broad absorption band around 3200 cm⁻¹ is characteristic of the O-H stretch, while a strong, sharp peak near 1730 cm⁻¹ indicates the C=O stretch of the ester group.[1][2]

-

Mass Spectrometry: Confirms the molecular weight of the compound.

-

Melting Point Analysis: A sharp melting point is a good indicator of high purity.

Conclusion

The synthesis of this compound is readily achievable through well-established and reliable chemical transformations. The direct one-pot cyclocondensation of dimethyl acetylenedicarboxylate with hydrazine offers a convergent and efficient route, ideal for large-scale production. Alternatively, the stepwise approach via an activated malonate derivative provides greater versatility and control, making it highly suitable for medicinal chemistry programs where analogue synthesis is required. Both methods yield a valuable heterocyclic scaffold that continues to be a cornerstone in the development of novel therapeutics and functional materials.

References

-

One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH). [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

-

One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. ResearchGate. [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

-

Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. ResearchGate. [Link]

-

Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Publishing. [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. [Link]

-

Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. National Institutes of Health (NIH). [Link]

- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

- Preparation of 1-methyl-5-hydroxypyrazole.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JPS58140073A - Preparation of 1-methyl-5-hydroxypyrazole - Google Patents [patents.google.com]

A Technical Guide to the Chemical Properties of Methyl 5-Hydroxy-1H-pyrazole-3-carboxylate and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, renowned for its prevalence in a vast array of compounds with significant biological activities.[1] Derivatives of pyrazole are integral to pharmaceuticals—powering analgesics, anti-inflammatories, and anticancer agents—as well as agrochemicals.[1][2] The specific scaffold, methyl 5-hydroxy-1H-pyrazole-3-carboxylate, serves as a highly versatile and functionalized building block for chemical synthesis. Its unique electronic and structural properties, particularly its capacity for tautomerism, make it a subject of great interest for the development of novel molecular entities.

This guide provides a comprehensive, in-depth overview of the core chemical properties of this compound. We will delve into its structural nuances, spectroscopic signature, reliable synthetic protocols, and characteristic reactivity, offering field-proven insights to facilitate its effective use in research and development.

Molecular Structure and Physicochemical Properties

The Critical Role of Tautomerism

A defining feature of 5-hydroxypyrazoles is their existence in a dynamic equilibrium between several tautomeric forms. This phenomenon is not merely an academic curiosity; it dictates the molecule's reactivity, hydrogen bonding behavior, and ultimately its biological function. The principal tautomers are the 5-hydroxy (OH-form) and the 5-oxo (or pyrazolone, NH-form) .[3] A third, less common CH-form is also possible.

The equilibrium between these forms is highly sensitive to the molecular environment, including the nature of the substituent at the N-1 position and the polarity of the solvent.[1][4] Spectroscopic evidence confirms that for N-substituted analogs, such as methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, the 5-hydroxy (OH) tautomer is the predominant form , both in polar aprotic solvents like DMSO and in the crystalline solid state.[3][5] This stability is attributed to the formation of an aromatic pyrazole ring.

Caption: Figure 1: Tautomeric equilibrium of 1-substituted 5-hydroxypyrazoles.

Core Physicochemical Data

The physicochemical properties of these compounds are influenced by their substitution pattern. The data for two common, well-characterized analogs are summarized below. The strong intermolecular hydrogen bonding observed in the crystal structure contributes to their solid nature and relatively high melting points.[3][5]

| Property | Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate | Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate |

| CAS Number | 51985-95-6[6] | 863405-59-2 |

| Molecular Formula | C₆H₈N₂O₃[6] | C₁₁H₁₀N₂O₃[3] |

| Molecular Weight | 156.14 g/mol [6] | 218.21 g/mol [3] |

| Appearance | Solid[6] | White Solid[3] |

| Melting Point | 195-200 °C[6] | 188 °C[3] |

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint for the structural elucidation of this compound, confirming the predominance of the hydroxy tautomer. The following data is based on the well-documented N-phenyl analog, which serves as an excellent reference model.[3]

¹H NMR Spectroscopy

The proton NMR spectrum in DMSO-d₆ is highly diagnostic. The choice of DMSO as a solvent is strategic, as its hydrogen bond accepting nature helps in observing exchangeable protons like the hydroxyl proton.

-

δ ~12.16 ppm (s, 1H, -OH): This highly deshielded singlet is characteristic of the acidic hydroxyl proton, indicative of its involvement in the stable aromatic tautomer.

-

δ ~5.98 ppm (s, 1H, pyrazole H-4): The lone proton on the pyrazole ring appears as a sharp singlet, confirming the substitution pattern at positions 3 and 5.

-

δ ~3.80 ppm (s, 3H, -OCH₃): This singlet corresponds to the three protons of the methyl ester group.

-

N-substituent signals: Protons from the N-1 substituent will appear in their respective characteristic regions (e.g., δ 7.34–7.74 for an N-phenyl group).[3]

Infrared (IR) Spectroscopy

IR spectroscopy provides clear evidence for the key functional groups present in the hydroxy tautomer.

-

~3204 cm⁻¹ (broad): This band corresponds to the O-H stretching vibration.[3] Its broadness is a classic indicator of hydrogen bonding.

-

~1728 cm⁻¹ (strong, sharp): This intense absorption is assigned to the C=O stretching of the ester functional group.[3][5] The absence of a strong ketone C=O band around 1650-1690 cm⁻¹ further supports the predominance of the 5-hydroxy tautomer over the 5-oxo form.

| Spectroscopic Data Summary (for N-Phenyl Analog)[3] | |

| ¹H NMR (DMSO-d₆) | δ (ppm) |

| 12.16 | |

| 7.34 - 7.74 | |

| 5.98 | |

| 3.80 | |

| FTIR (ATR) | Wavenumber (cm⁻¹) |

| 3204 | |

| 1728 | |

| 1249 |

Synthesis and Purification

A highly efficient and reliable method for synthesizing N-substituted methyl 5-hydroxy-1H-pyrazole-3-carboxylates is the one-pot, two-component cyclocondensation reaction between a substituted hydrazine and dimethyl acetylenedicarboxylate (DMAD).[3][7]

Synthetic Pathway

The reaction proceeds via a nucleophilic attack of the hydrazine onto one of the electrophilic acetylenic carbons of DMAD, followed by an intramolecular cyclization and tautomerization to yield the stable, aromatic pyrazole product.

Caption: Figure 2: Workflow for the synthesis of N-substituted pyrazoles.

Detailed Experimental Protocol

This protocol is adapted from the synthesis of the N-phenyl analog and serves as a robust template.[3]

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, combine the substituted hydrazine (e.g., phenylhydrazine, 2.0 mmol) and dimethylacetylene dicarboxylate (DMAD) (2.0 mmol) in a suitable solvent system (e.g., 10 mL of a 1:1 mixture of toluene and dichloromethane).

-

Reaction: Stir the mixture at reflux for approximately 2 hours.

-

Self-Validation/Monitoring: The progress of the reaction must be monitored by Thin Layer Chromatography (TLC). This step is crucial for ensuring the reaction has gone to completion and for identifying the formation of the product relative to the starting materials.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. This will typically yield a crude solid.

-

Purification: Recrystallize the crude solid from ethanol to yield the pure product as a white crystalline solid. The purity can be confirmed by melting point analysis and the spectroscopic methods detailed in Section 3.0.

Chemical Reactivity and Derivatization

The title compound possesses three primary sites for chemical modification: the hydroxyl group, the ester group, and the C-4 position of the pyrazole ring, making it a valuable synthetic intermediate.

-

Reactivity of the Hydroxyl Group: The acidic -OH group can be readily derivatized. For instance, it can be converted to a leaving group, such as a bromide, by treatment with reagents like tribromooxyphosphorus (POBr₃). This opens pathways to further nucleophilic substitution reactions at the C-5 position.

-

Reactivity of the Ester Group: The methyl ester can undergo standard ester transformations. Saponification (hydrolysis under basic conditions, e.g., with NaOH) will yield the corresponding 5-hydroxy-1H-pyrazole-3-carboxylic acid.[8] This carboxylic acid can then be activated for amide bond formation or other transformations.

-

Reactivity of the Pyrazole Ring: The C-4 position is susceptible to electrophilic substitution reactions, such as halogenation or nitration, a common reactivity pattern for electron-rich pyrazole rings.

Caption: Figure 3: Key reactivity pathways for derivatization.

Conclusion

This compound is a molecule of significant synthetic utility, defined by a rich chemical character. Its most important feature is the tautomeric equilibrium that overwhelmingly favors the aromatic 5-hydroxy form, a property that governs its stability and reactivity. Its straightforward, high-yielding synthesis and the presence of multiple, orthogonally reactive functional groups—the hydroxyl, the ester, and the pyrazole ring—render it an exceptionally valuable platform for the construction of complex molecules in drug discovery and materials science. A thorough understanding of its spectroscopic and chemical properties, as detailed in this guide, is essential for leveraging its full potential.

References

-

Saeed, A., et al. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Crystals, 2(3), 1248-1252. [Link]

-

Saeed, A., et al. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. ResearchGate. [Link]

-

SpectraBase. (n.d.). 5-Hydroxy-3-methyl-1-(4-tolyl)-1H-pyrazol [FTIR]. SpectraBase. [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 3-amino-5-hydroxyl-4 phenylazo-1H-pyrazole compound III. ResearchGate. [Link]

-

Arbačiauskienė, E., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3823. [Link]

-

Gîrbea, S. A., et al. (2020). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Molbank, 2020(3), M1143. [Link]

-

Holzer, W., et al. (2010). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 15(12), 8934-8957. [Link]

-

El-Faham, A., et al. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ChemInform, 43(21). [Link]

-

Šačkus, A., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Kaunas University of Technology ePubl. [Link]

-

Pospíšil, T., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4781. [Link]

-

Mould, D. P., et al. (2017). Development of 5-hydroxypyrazole derivatives as reversible inhibitors of lysine specific demethylase 1. Bioorganic & Medicinal Chemistry Letters, 27(14), 3186-3191. [Link]

-

PubChem. (n.d.). 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-. PubChem. [Link]

-

Acar, Ç., et al. (2018). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Molecules, 23(12), 3298. [Link]

-

Martins, M. A. P., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(1), 229. [Link]

-

ResearchGate. (n.d.). Figure 1. FTIR spectra: a) 1,3-diphenyl-5-pyrazolone, b)... ResearchGate. [Link]

- Google Patents. (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.

-

Holzer, W., et al. (2009). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Molbank, 2009(3), M603. [Link]

-

Padwa, A. (2005). Dimethyl Acetylenedicarboxylate: A Versatile Tool in Organic Synthesis. Synlett, 2005(10), 1671-1672. [Link]

-

Wurzenberger, M. H., et al. (2022). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 27(13), 4057. [Link]

-

AZoOptics. (2024). How to Interpret FTIR Results: A Beginner's Guide. AZoOptics. [Link]

-

ResearchGate. (n.d.). The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition (nitrogen atmosphere). ResearchGate. [Link]

-

Elguero, J., et al. (1970). Structures of 1-Phenyl-3-methyl-pyrazolone-5 and its Benzoyl Derivatives. Journal für praktische Chemie, 312(2), 340-346. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Development of 5-hydroxypyrazole derivatives as reversible inhibitors of lysine specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate 97 51985-95-6 [sigmaaldrich.com]

- 7. thieme-connect.com [thieme-connect.com]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Methyl 5-Hydroxy-1H-pyrazole-3-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Abstract: This technical guide provides a comprehensive overview of methyl 5-hydroxy-1H-pyrazole-3-carboxylate and its derivatives, pivotal scaffolds in modern medicinal chemistry. We delve into the fundamental aspects of its structure, including the critical concept of tautomerism, which dictates its reactivity and biological interactions. This document details robust synthetic methodologies, offering step-by-step protocols and exploring the mechanistic underpinnings of these reactions. Furthermore, we highlight the compound's significance as a versatile intermediate and its role in the development of novel therapeutics, particularly in the realms of anti-inflammatory and anti-infective agents. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this pyrazole core in their scientific endeavors.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of heterocyclic chemistry and a "privileged scaffold" in drug discovery.[1] Its unique electronic properties, metabolic stability, and ability to act as both a hydrogen bond donor and acceptor allow it to interact with a wide array of biological targets. Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1] The specific compound class, 5-hydroxy-1H-pyrazole-3-carboxylates, serves as a particularly versatile building block, enabling facile chemical modification to explore structure-activity relationships (SAR) and optimize drug candidates.

Physicochemical Properties and Structural Elucidation

Nomenclature, CAS Number, and the Question of Tautomerism

A critical aspect of the 5-hydroxypyrazole core is its existence in multiple tautomeric forms. The title compound, this compound, is in equilibrium with its keto tautomer, methyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate. This prototropic tautomerism is a rapid process, and the predominant form depends on the solvent, pH, temperature, and substitution pattern.[2][3]

Due to this equilibrium, a distinct CAS Registry Number for the unsubstituted this compound is not consistently cited in major chemical databases. Instead, its more stable or commercially available N-substituted derivatives are well-documented. For instance, Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate is registered under CAS Number 51985-95-6 , which also covers its tautomer, 1-Methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid methyl ester.

For the purpose of this guide, we will discuss the general properties of the core scaffold, drawing on specific, verifiable data from well-characterized N-substituted analogs, which are directly relevant for drug development applications. Experimental evidence from NMR and X-ray crystallography on the N-phenyl analog confirms that the 5-hydroxy tautomer (1a) is the predominant form in both DMSO solution and the crystalline state.[2]

Caption: Tautomeric forms of the core pyrazole structure.

Physicochemical and Spectroscopic Data

The properties of these compounds are best illustrated using a well-characterized example. The data below corresponds to the N-phenyl derivative, a close and extensively studied analog.

Table 1: Physicochemical and Spectroscopic Data for Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₀N₂O₃ | [2] |

| Molecular Weight | 218.21 g/mol | [2] |

| Appearance | White solid | [2] |

| Melting Point | 188 °C | [2] |

| ¹H NMR (DMSO-d₆, δ ppm) | 12.16 (s, 1H, OH), 7.74-7.34 (m, 5H, Ar-H), 5.98 (s, 1H, pyrazole H-4), 3.80 (s, 3H, OCH₃) | [2] |

| FTIR (ATR, cm⁻¹) | 3204 (O-H stretch), 1728 (C=O ester stretch), 1249 (C-O stretch) |[2] |

The ¹H NMR data is particularly revealing. The downfield singlet at 12.16 ppm is characteristic of the acidic hydroxyl proton, strongly supporting the dominance of the 5-hydroxy tautomer in DMSO. The singlet at 5.98 ppm corresponds to the lone proton on the pyrazole ring at the C4 position.[2] The FTIR spectrum corroborates this with a broad O-H stretching vibration at 3204 cm⁻¹ and a distinct ester carbonyl peak at 1728 cm⁻¹ .[2]

Synthesis Strategies and Mechanistic Insights

The construction of the 5-hydroxypyrazole-3-carboxylate core is typically achieved via a [3+2] cycloaddition reaction. This involves reacting a three-carbon component (a 1,3-dielectrophile) with a hydrazine derivative, which provides the two nitrogen atoms.

Core Synthesis Principle: Condensation of Hydrazines with Acetylenedicarboxylates

A highly efficient and common method is the one-pot reaction between a hydrazine and an acetylene dicarboxylate ester, such as dimethyl acetylenedicarboxylate (DMAD).

Mechanism Rationale: The reaction is initiated by a nucleophilic Michael addition of the hydrazine to one of the electrophilic acetylenic carbons of DMAD. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the ester carbonyl group, and subsequent tautomerization to yield the stable aromatic pyrazole ring. This one-pot procedure is advantageous due to its operational simplicity and often high yields.[2]

Caption: General workflow for the synthesis of N-phenyl analog.

Detailed Laboratory Protocol: Synthesis of Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

This protocol is adapted from a validated literature procedure and serves as a reliable method for obtaining this class of compounds.[2]

Materials:

-

Phenylhydrazine (2 mmol, 0.22 g)

-

Dimethyl acetylenedicarboxylate (DMAD) (2 mmol, 0.28 g)

-

Toluene (5 mL)

-

Dichloromethane (DCM) (5 mL)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenylhydrazine (2 mmol), DMAD (2 mmol), and a 1:1 mixture of toluene and DCM (10 mL total).

-

Reflux: Heat the reaction mixture to reflux and maintain for 2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Scientist's Insight: The choice of a mixed solvent system (Toluene/DCM) helps to ensure all reactants remain dissolved while allowing for a suitable reflux temperature.

-

-

Work-up: After completion, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. This will yield a solid residue.

-

Purification: Purify the crude white solid by recrystallization from ethanol to obtain the final product.

-

Trustworthiness Check: Recrystallization is a self-validating purification method. The formation of well-defined crystals and a sharp melting point (188 °C) are strong indicators of high purity.[2]

-

Applications in Drug Discovery and Development

The 5-hydroxypyrazole-3-carboxylate scaffold is a valuable starting point for the synthesis of more complex molecules with therapeutic potential.

Role as a Versatile Chemical Intermediate

The functional groups on the pyrazole ring—the hydroxyl, the ester, and the ring nitrogens—offer multiple handles for chemical modification.

-

N-Alkylation/Arylation: The nitrogen at the 1-position (if unsubstituted) can be readily alkylated or arylated to modulate lipophilicity, solubility, and metabolic stability, which are key parameters in drug design.[4]

-

Ester Hydrolysis/Amidation: The methyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid or converted to a wide range of amides, introducing new points of interaction with biological targets.

-

Hydroxyl Group Modification: The 5-hydroxyl group can be O-alkylated or acylated to fine-tune the electronic and steric properties of the molecule.

Pharmacological Significance and Case Studies

Anti-inflammatory Agents: Pyrazole derivatives are famously used as anti-inflammatory drugs (e.g., Celecoxib, a COX-2 inhibitor). Recent studies have focused specifically on the ethyl 5-(substituted)-1H-pyrazole-3-carboxylate scaffold. By introducing various substituted phenyl groups at the 5-position, researchers have developed potent anti-inflammatory agents. In a carrageenan-induced rat paw edema model, compounds with dimethoxyphenyl substituents showed anti-inflammatory activity comparable to standard drugs.[5][6] This highlights the potential of this core structure in developing new non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved side-effect profiles.

Anti-malarial Drug Development: The enzyme dihydroorotate dehydrogenase (DHODH) is essential for pyrimidine biosynthesis in the malaria parasite Plasmodium falciparum and is a validated drug target.[7] Researchers have designed and synthesized N-aryl-5-hydroxypyrazole derivatives as inhibitors of P. falciparum DHODH (PfDHODH). By designing the pyrazole to mimic the conformation of known inhibitors, scientists aim to create potent and selective agents against malaria.[7]

Caption: Drug discovery logic using the pyrazole core.

Conclusion and Future Outlook

This compound is more than just a chemical compound; it is a gateway to a rich field of medicinal chemistry. Its accessible synthesis, predictable reactivity, and proven biological relevance make it an invaluable tool for drug discovery professionals. The inherent tautomerism of the scaffold is a key scientific feature that must be understood and controlled to successfully design new therapeutics. Future research will likely focus on leveraging this core to develop novel covalent inhibitors, proteolysis-targeting chimeras (PROTACs), and other advanced therapeutic modalities, further cementing the pyrazole scaffold's privileged status in the pharmacopeia.

References

-

Saeed, A., et al. (2014). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2014(4), M837. [Link][2]

-

Vah, L., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4734. [Link][7]

-

Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 32-38. [Link][5][6]

-

PubChem. (n.d.). 1-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid. PubChem Compound Summary for CID 51063807. [Link][8]

-

Albert, J., et al. (2004). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 9(4), 204-216. [Link][3]

-

El-Sayed, M. A. A. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ChemInform, 43(34). (Abstract, linking to original works on pyrazolone chemistry). [Link][9]

-

Arbačiauskienė, E., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3804. [Link][4]

-

Kumar, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 178-185. [Link][1]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate [mdpi.com]

- 3. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. epubl.ktu.edu [epubl.ktu.edu]

- 5. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid | C5H6N2O3 | CID 51063807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Tautomeric Landscape of Methyl 5-hydroxy-1H-pyrazole-3-carboxylate: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the tautomeric behavior of methyl 5-hydroxy-1H-pyrazole-3-carboxylate, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. While the N-unsubstituted parent compound presents a complex tautomeric system, this guide leverages detailed experimental and computational data from its close analog, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, to provide a robust and insightful analysis. We will dissect the synthetic pathways, delineate the key tautomeric forms, and present a comprehensive analysis of the spectroscopic and structural evidence that overwhelmingly favors the 5-hydroxy tautomer in both solution and the solid state. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to understand and manipulate the tautomeric properties of this important class of molecules.

Introduction: The Significance of Tautomerism in Drug Design

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications for drug discovery and development. The ability of a molecule to exist in different tautomeric forms can significantly influence its physicochemical properties, including its solubility, lipophilicity, and hydrogen bonding capacity. These properties, in turn, dictate the molecule's pharmacokinetic and pharmacodynamic profile, affecting its absorption, distribution, metabolism, excretion (ADME), and ultimately, its therapeutic efficacy and safety. For drug development professionals, a thorough understanding of a lead compound's tautomeric landscape is therefore not merely an academic exercise but a critical component of rational drug design.

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs. The introduction of a hydroxyl group at the 5-position of the pyrazole ring, as in this compound, introduces the potential for several tautomeric forms, primarily the keto-enol type. The predominant tautomer can have a dramatic impact on the molecule's ability to interact with its biological target.

The Tautomeric Forms of this compound

This compound can theoretically exist in several tautomeric forms, with the three most probable being the 5-hydroxy (enol), the 5-oxo (keto), and the 3-hydroxy forms. The equilibrium between these forms is influenced by a variety of factors, including the electronic nature of substituents, the solvent, pH, and temperature.

To provide a concrete and data-driven analysis, we will focus on the well-characterized analog, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. The presence of the N-phenyl group provides a convenient spectroscopic handle and has allowed for detailed structural elucidation, offering invaluable insights into the tautomeric preferences of the core pyrazole system.

The primary tautomeric equilibrium for methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate is between the 5-hydroxy form (1a) and the 5-oxo form (1b).

Caption: Tautomeric equilibrium between the 5-hydroxy and 5-oxo forms.

Synthesis and Structural Elucidation

The synthesis of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate is typically achieved through a one-pot, two-component reaction.[1] This straightforward approach provides a high yield of the desired product and serves as a reliable method for accessing this class of compounds.

Synthetic Protocol

Reaction: Phenylhydrazine with dimethyl acetylenedicarboxylate (DMAD)

Procedure:

-

To a solution of phenylhydrazine (1 equivalent) in a 1:1 mixture of toluene and dichloromethane, add dimethyl acetylenedicarboxylate (1 equivalent).

-

Reflux the reaction mixture for 2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

The resulting solid can be recrystallized from ethanol to yield pure methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.[1]

Caption: Synthetic workflow for methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.

Spectroscopic Evidence for the 5-Hydroxy Tautomer

Spectroscopic analysis is a cornerstone for the characterization of tautomeric forms. In the case of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, NMR and IR spectroscopy provide compelling evidence for the predominance of the 5-hydroxy tautomer in solution.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate in DMSO-d₆ is particularly informative.[1] The presence of a singlet for the hydroxyl proton at approximately δ 12.16 ppm is a strong indicator of the 5-hydroxy form.[1] Furthermore, a singlet at δ 5.98 ppm is assigned to the proton at the 4-position of the pyrazole ring, which is characteristic of the aromatic pyrazole system of the 5-hydroxy tautomer.[1]

| Proton | Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity |

| OH | 12.16 | singlet |

| Pyrazole H -4 | 5.98 | singlet |

| OCH ₃ | 3.80 | singlet |

| Phenyl H s | 7.34-7.74 | multiplet |

| Table 1: ¹H NMR data for methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate in DMSO-d₆.[1] |

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum further corroborates the predominance of the 5-hydroxy tautomer. A broad absorption band around 3204 cm⁻¹ is indicative of the O-H stretching vibration.[1] The presence of a strong absorption at 1728 cm⁻¹ corresponds to the C=O stretching of the ester group.[1] The absence of a strong carbonyl absorption in the 1650-1680 cm⁻¹ region, which would be expected for the 5-oxo tautomer, provides further evidence against its significant presence.

| Functional Group | Vibrational Frequency (cm⁻¹) |

| O-H stretch | 3204 |

| C=O stretch (ester) | 1728 |

| Table 2: Key IR absorption bands for methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.[1] |

X-ray Crystallographic Confirmation

Single-crystal X-ray diffraction provides the most definitive evidence for the structure of a molecule in the solid state. The crystal structure of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate unequivocally confirms the presence of the 5-hydroxy tautomer.[1] The crystallographic data reveals a planar pyrazole ring, consistent with an aromatic system, and the presence of a distinct hydroxyl group. The crystal packing is stabilized by intermolecular hydrogen bonds between the hydroxyl group of one molecule and a nitrogen atom of the pyrazole ring of an adjacent molecule.[2]

Computational Analysis of Tautomer Stability

Computational chemistry offers a powerful tool to complement experimental findings and provide deeper insights into the relative stabilities of tautomers. Density Functional Theory (DFT) calculations have been widely employed to study the tautomerism of pyrazole derivatives.

Theoretical studies on substituted pyrazoles have shown that the relative stability of tautomers is highly dependent on the electronic nature of the substituents.[3] Electron-donating groups, such as hydroxyl and amino groups, tend to favor the tautomer where the substituent is at the 3-position.[3] Conversely, electron-withdrawing groups often stabilize the tautomer with the substituent at the 5-position.[3]

For 5-hydroxypyrazoles, computational studies consistently predict the 5-hydroxy (enol) form to be the most stable tautomer in the gas phase. The inclusion of solvent effects in the calculations, often through polarizable continuum models (PCM), can influence the energy differences between tautomers, but the 5-hydroxy form generally remains the most favored.

Caption: Simplified relative energy diagram for the 5-hydroxy and 5-oxo tautomers.

Experimental Protocols for Tautomerism Analysis

For researchers aiming to investigate the tautomeric equilibrium of novel pyrazole derivatives, the following experimental protocols provide a robust starting point.

NMR Spectroscopy for Tautomer Ratio Determination

Objective: To determine the ratio of tautomers in solution.

Protocol:

-

Prepare a solution of the pyrazole derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) at a concentration of approximately 5-10 mg/mL.

-

Acquire a ¹H NMR spectrum at room temperature.

-

Identify distinct, well-resolved signals corresponding to each tautomer. Protons on or adjacent to the tautomerizing group are often the most informative.

-

Integrate the signals for each tautomer.

-

The ratio of the integrals directly corresponds to the molar ratio of the tautomers in solution.

-

For systems in fast exchange on the NMR timescale, where averaged signals are observed, variable temperature (VT) NMR can be employed. Lowering the temperature may slow the interconversion rate sufficiently to resolve the signals of individual tautomers.

UV-Vis Spectroscopy for Studying Solvent Effects

Objective: To investigate the influence of solvent polarity on the tautomeric equilibrium.

Protocol:

-

Prepare stock solutions of the pyrazole derivative in a range of solvents with varying polarities (e.g., hexane, chloroform, ethanol, water).

-

Prepare a series of dilutions for each solvent to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1-1.0 AU).

-

Acquire the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).

-

Analyze the changes in the absorption maxima (λ_max) and the shape of the absorption bands as a function of solvent polarity. Significant shifts in λ_max or the appearance of new bands can indicate a shift in the tautomeric equilibrium.

Conclusion and Future Directions

The comprehensive analysis of experimental and computational data for methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate strongly supports the predominance of the 5-hydroxy tautomer in both solution and the solid state. This finding has significant implications for the use of this compound and related analogs in drug design, as the hydrogen-bonding capabilities and electronic properties of the 5-hydroxy tautomer will govern its interactions with biological targets.

For drug development professionals, the key takeaway is the critical importance of thoroughly characterizing the tautomeric landscape of lead compounds. The protocols outlined in this guide provide a practical framework for such investigations. Future work in this area could involve the synthesis and detailed characterization of the N-unsubstituted this compound to provide a direct comparison with its N-substituted analogs and further refine our understanding of the subtle electronic and steric factors that govern tautomerism in this important class of heterocycles.

References

-

Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). The Tautomerism of Heterocycles. In Advances in Heterocyclic Chemistry (Vol. 1, pp. 1-655). Academic Press. [Link]

-

Tariq, M., et al. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molecules, 17(12), 14639-14647. [Link]

-

Katritzky, A. R., & Lagowski, J. M. (1963). Prototropic Tautomerism of Heteroaromatic Compounds: IV. Five-Membered Rings with Two or More Hetero-Atoms. In Advances in Heterocyclic Chemistry (Vol. 2, pp. 27-81). Academic Press. [Link]

-

Ghahremanzadeh, R., et al. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. ResearchGate. [Link]

-

Ferreira, M. M. C., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 133. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Analysis of Methyl 5-hydroxy-1H-pyrazole-3-carboxylate

Foreword: The Structural Elucidation of a Versatile Heterocycle

Methyl 5-hydroxy-1H-pyrazole-3-carboxylate stands as a pivotal scaffold in medicinal chemistry and materials science. Its unique electronic and structural features, stemming from the pyrazole core endowed with both a hydroxyl and a carboxylate moiety, render it a versatile building block for the synthesis of a wide array of biologically active compounds. The precise and unambiguous characterization of this molecule is paramount for ensuring the integrity of subsequent research and development endeavors. This guide provides a comprehensive, in-depth exploration of the spectroscopic techniques essential for the structural elucidation and purity assessment of this compound, grounded in both theoretical principles and practical, field-proven methodologies.

The Challenge of Tautomerism in 5-Hydroxypyrazoles

A critical consideration in the analysis of this compound is its existence in multiple tautomeric forms. The dynamic equilibrium between the hydroxy-pyrazole (enol-like) and the pyrazolone (keto-like) forms significantly influences the observed spectroscopic data. The predominant tautomer can vary depending on the solvent, temperature, and pH. Understanding this phenomenon is not merely an academic exercise; it is fundamental to correctly interpreting the spectroscopic results. In many common deuterated solvents at room temperature, the proton exchange between tautomers is rapid on the NMR timescale, leading to averaged signals.

Caption: Tautomeric equilibrium of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of this compound. Both ¹H and ¹³C NMR, supplemented by 2D techniques, provide a detailed map of the molecular framework.

¹H NMR Spectroscopy

Causality Behind Signal Assignment: The chemical shifts (δ) in the ¹H NMR spectrum are dictated by the electronic environment of each proton. The electronegativity of adjacent atoms and the aromaticity of the pyrazole ring are the primary determinants of these shifts.

Predicted ¹H NMR Data (in DMSO-d₆):

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Insights |

| Pyrazole N-H | ~12.0 - 13.0 | Broad Singlet | 1H | The broadness is due to quadrupole effects from the adjacent nitrogen and chemical exchange. Its downfield shift is characteristic of an acidic proton on a nitrogen within an aromatic system. |

| Pyrazole C4-H | ~6.0 - 6.5 | Singlet | 1H | This proton is on an sp²-hybridized carbon within the electron-rich pyrazole ring. A singlet multiplicity is expected due to the absence of adjacent protons. |

| Methoxy (-OCH₃) | ~3.7 - 3.9 | Singlet | 3H | The chemical shift is typical for methyl esters. A sharp singlet confirms the three equivalent protons of the methyl group. |

| Hydroxyl (-OH) | Variable, often broad | Broad Singlet | 1H | The chemical shift is highly dependent on concentration, temperature, and solvent due to hydrogen bonding and chemical exchange. In some cases, it may be too broad to be observed. |

Note: The predicted values are based on data from analogous compounds such as methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.[1][2]

¹³C NMR Spectroscopy

Expert Insights: The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization state of the carbon and the electronegativity of attached atoms. Due to the rapid tautomerism at room temperature, the signals for C3 and C5 may appear averaged or broadened.[3]

Predicted ¹³C NMR Data (in DMSO-d₆):

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Key Insights |

| Ester Carbonyl (C=O) | ~160 - 165 | The downfield shift is characteristic of a carbonyl carbon in an ester functional group. |

| Pyrazole C5 | ~155 - 160 | This carbon is attached to the hydroxyl group, leading to a significant downfield shift. |

| Pyrazole C3 | ~140 - 145 | The position of this carbon, adjacent to two nitrogen atoms and part of the aromatic system, determines its chemical shift. |

| Pyrazole C4 | ~90 - 95 | This carbon is shielded relative to the other ring carbons, resulting in an upfield chemical shift. |

| Methoxy (-OCH₃) | ~50 - 55 | A typical chemical shift for a methoxy carbon. |

Advanced 2D NMR Techniques for Unambiguous Assignment

To overcome the challenges of signal overlap and to definitively confirm the structure, 2D NMR experiments are indispensable.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular fragments and confirming the connectivity of the pyrazole ring and its substituents.

Caption: Key HMBC correlations for the pyrazole ring protons.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a high-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent can influence the position of the tautomeric equilibrium.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

If necessary, perform 2D NMR experiments such as HSQC and HMBC to confirm structural assignments.

-

-

Data Processing: Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy: Probing Functional Groups

Authoritative Grounding: IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of specific bonds.

Characteristic IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Key Insights |

| O-H (hydroxyl) | Stretching | 3200 - 3400 (broad) | The broadness of this peak is a clear indication of hydrogen bonding.[1][2] |

| N-H (pyrazole) | Stretching | ~3100 - 3200 | This peak can sometimes be obscured by the broad O-H stretch. |

| C=O (ester) | Stretching | ~1710 - 1730 | A strong, sharp peak in this region is a definitive indicator of the ester carbonyl group.[1][2] |

| C=N, C=C (ring) | Stretching | ~1500 - 1650 | These absorptions are characteristic of the pyrazole aromatic system. |

| C-O (ester) | Stretching | ~1200 - 1300 | This peak corresponds to the stretching of the C-O single bond in the ester group.[2] |

Experimental Protocol for FTIR Spectroscopy (ATR Method)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum.

-

Data Analysis: The resulting spectrum should be baseline-corrected and the peaks of interest should be labeled.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Trustworthiness of Data: Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation pattern. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.

Expected Mass Spectrometry Data (ESI+):

| Ion | m/z (calculated) | Interpretation |

| [M+H]⁺ | 157.05 | The protonated molecular ion, confirming the molecular weight of 156.14 g/mol . |

| [M+Na]⁺ | 179.03 | An adduct with sodium ions, often observed in ESI-MS. |

Fragmentation Analysis: Under higher energy conditions (e.g., in tandem MS/MS), fragmentation of the molecular ion can provide further structural confirmation. Expected fragmentation pathways include the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Caption: Plausible fragmentation pathways in ESI-MS/MS.

Experimental Protocol for Mass Spectrometry (LC-MS with ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.[4]

-

The solution must be free of non-volatile salts and buffers.[5]

-

Infusion: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system for separation prior to analysis.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺) and any other adducts. If MS/MS is performed, analyze the fragmentation pattern to corroborate the proposed structure.

UV-Vis Spectroscopy: Probing the Electronic Transitions

Expertise in Interpretation: UV-Vis spectroscopy provides information about the conjugated π-electron system of the pyrazole ring. The absorption of UV radiation promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

Expected UV-Vis Data:

This compound is expected to exhibit strong absorption in the UV region, typically between 220-280 nm, corresponding to π → π* transitions within the aromatic pyrazole ring. The exact absorption maximum (λ_max) can be influenced by the solvent polarity.

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette.

-

Blank Measurement: Record the spectrum of the pure solvent to use as a baseline.

-

Sample Measurement: Record the UV-Vis spectrum of the sample solution over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max).

Conclusion: A Multi-faceted Approach to Structural Verification

The comprehensive spectroscopic analysis of this compound requires a synergistic application of multiple analytical techniques. While ¹H and ¹³C NMR provide the most detailed structural information, IR spectroscopy offers rapid confirmation of key functional groups, mass spectrometry verifies the molecular weight and fragmentation, and UV-Vis spectroscopy probes the electronic structure. A thorough understanding of the compound's tautomeric nature is essential for the accurate interpretation of the collective spectroscopic data, ensuring the unequivocal confirmation of its structure and purity for its application in research and development.

References

- BenchChem. (2025).

-

Al-Masoudi, N. A., et al. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molecules, 17(10), 11599-11607. Available from: [Link]

- BenchChem. (2025).

-

Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Available from: [Link]

-

SpectraBase. (n.d.). 3-Amino-5-hydroxy-1H-pyrazole. Available from: [Link]

-

Al-Masoudi, N. A., et al. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. ResearchGate. Available from: [Link]

-

MDPI. (2021). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Molbank, 2021(3), M1238. Available from: [Link]

- Begtrup, M. (1974). ¹H- and ¹³C-NMR Spectra of Phenyl-substituted Azole Derivatives. II. A Conformational Study. Acta Chemica Scandinavica B, 28, 61-70.

-

Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Available from: [Link]

-

University of Illinois. (n.d.). Sample Preparation | School of Chemical Sciences. Available from: [Link]

-

ResearchGate. (n.d.). Experimental and theoretical NMR data. Available from: [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available from: [Link]

-

Wikipedia. (n.d.). Sample preparation in mass spectrometry. Available from: [Link]

- Journal of Advanced Scientific Research. (2020). Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Advanced Scientific Research, 11(1), 193-197.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

ResearchGate. (n.d.). The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. Available from: [Link]

-

Semantic Scholar. (2021). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Carbon-13 n.m.r. Spectroscopy of pyrazole and some substituted pyrazoles. Available from: [Link]

-

SpectraBase. (n.d.). Pyrazole-3-carboxylic acid. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Available from: [Link]

-

National Institutes of Health. (2014). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 52(6), 286-298. Available from: [Link]

-

ResearchGate. (n.d.). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Available from: [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. Available from: [Link]

-

ResearchGate. (n.d.). Possible tautomeric forms of 1-substituted 3-hydroxy-1H-pyrazoles. Available from: [Link]

-

PubMed. (2005). The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. Magnetic Resonance in Chemistry, 43(1), 89-91. Available from: [Link]

-

National Institutes of Health. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1301, 137358. Available from: [Link]

-

MDPI. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules, 24(14), 2631. Available from: [Link]

-

ResearchGate. (n.d.). UV–vis absorption spectra of (a) compounds 4a, 4d–4h, 5a, and 5d–5h in chloroform. Available from: [Link]

-

NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. Available from: [Link]

-

NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis and theoretical calculations of the 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives. Available from: [Link]

- JOCPR. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.

-

PubChem. (n.d.). 5-methyl-1H-pyrazole-3-carboxylic acid. Available from: [Link]

-

DTIC. (1971). Mass Spectrometry of Heterocyclic Compounds. Available from: [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Available from: [Link]

- Material Science Research India. (2020). Molecular Structure, Electronic, Chemical and Spectroscopic (UV-Visible and IR) Studies of 5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole: Combined DFT and Experimental Exploration.

-

ResearchGate. (n.d.). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. Available from: [Link]

-

MDPI. (2023). Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. Molecules, 28(18), 6565. Available from: [Link]

-

ResearchGate. (n.d.). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Available from: [Link]

-

ResearchGate. (n.d.). FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP). Available from: [Link]

Sources

crystal structure of methyl 5-hydroxy-1H-pyrazole-3-carboxylate

An In-depth Technical Guide to the Crystal Structure of Methyl 5-hydroxy-1H-pyrazole-3-carboxylate and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of pyrazole derivatives, with a primary focus on methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate as a well-documented analog to the titular compound, this compound. Due to the scarcity of publicly available crystallographic data for the N-unsubstituted title compound, this guide leverages the detailed structural analysis of its phenyl-substituted counterpart to infer and discuss the key structural features, intermolecular interactions, and crystal packing phenomena. The synthesis, crystallization, and single-crystal X-ray diffraction of the phenyl analog are detailed, providing a robust framework for understanding the broader class of 5-hydroxy-1H-pyrazole-3-carboxylate esters. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development by offering in-depth structural insights and established experimental protocols.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their wide range of biological activities.[1] This versatile scaffold is a key component in numerous pharmaceuticals, demonstrating efficacy as anti-inflammatory, analgesic, anti-obesity, and anticancer agents.[1] The specific substitution pattern on the pyrazole ring plays a crucial role in modulating the compound's pharmacological profile. The title compound, this compound, and its derivatives are of particular interest as they offer multiple sites for functionalization, making them attractive building blocks in the synthesis of novel therapeutic agents.

Understanding the three-dimensional arrangement of atoms within a molecule, as provided by single-crystal X-ray diffraction, is fundamental to rational drug design.[2] This technique elucidates critical structural information such as bond lengths, bond angles, and intermolecular interactions, which govern a molecule's physical properties and its interactions with biological targets.[2]

This guide will focus on the detailed crystal structure analysis of a close analog, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, to provide a foundational understanding applicable to the broader class of these pyrazole derivatives.

Synthesis and Crystallization

The synthesis of pyrazole derivatives can be achieved through various synthetic routes. A common and effective method is the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.

Synthesis of Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

A one-pot synthesis for methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate has been reported, involving the reaction of phenylhydrazine with dimethyl acetylenedicarboxylate (DMAD).[1][3]

Experimental Protocol:

-

An equimolar mixture of phenylhydrazine (2 mmol) and dimethyl acetylenedicarboxylate (2 mmol) is refluxed in a 1:1 mixture of toluene and dichloromethane (10 mL) for 2 hours.[1]

-

The reaction progress is monitored by thin-layer chromatography.[1]

-

Upon completion, the solvent is removed under reduced pressure to yield a solid product.[1]

-

The crude product is purified by recrystallization from ethanol to obtain single crystals suitable for X-ray diffraction.[1]

This synthetic approach is illustrated in the workflow diagram below:

Caption: Synthetic workflow for methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.

Synthesis of Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate

For the N-methyl analog, a synthetic route starting from diethyl butynedioate and methylhydrazine has been described.[4]

Experimental Protocol:

-

Diethyl butynedioate is dissolved in diethyl ether and cooled to -10 °C.

-

A 40% aqueous solution of methylhydrazine is added dropwise while maintaining the temperature below 0 °C.

-

The reaction mixture is stirred, and the resulting white solid is filtered.

-

The intermediate is then heated to 100 °C to induce cyclization, yielding the final product.[4]

Crystal Structure Analysis of Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

Single-crystal X-ray diffraction analysis of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate provides detailed insights into its molecular geometry and crystal packing.[1]

Crystallographic Data

The crystallographic data for methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate is summarized in the table below.[1][3]

| Parameter | Value |

| Chemical Formula | C₁₁H₁₀N₂O₃ |

| Formula Weight | 218.21 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.5408(16) |

| b (Å) | 9.5827(16) |

| c (Å) | 11.580(2) |

| β (°) | 105.838(3) |

| Volume (ų) | 1018.5(3) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.423 |

| Temperature (K) | 130(2) |

Molecular Structure and Conformation

The molecular structure reveals a planar pyrazole ring. The phenyl ring at the N1 position is inclined with respect to the pyrazole ring, with a dihedral angle of 60.83(5)°.[1] The carboxylate group is nearly coplanar with the pyrazole ring.[1]

An important structural feature of 5-hydroxypyrazoles is their existence in tautomeric forms. In the solid state, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate exists predominantly in the hydroxyl tautomeric form.[1][3]

Caption: Tautomeric forms of 5-hydroxy-1H-pyrazole-3-carboxylates.

Intermolecular Interactions and Crystal Packing

The crystal packing of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate is dominated by hydrogen bonding interactions. A strong intermolecular hydrogen bond exists between the hydroxyl group (O1-H) and the nitrogen atom (N2) of an adjacent molecule.[1][3] This interaction links the molecules into chains along the c-axis.[1][3]

Additionally, weaker C-H···O hydrogen bonds connect these chains to form centrosymmetric dimers.[1] These interactions create a stable, three-dimensional supramolecular architecture.

Caption: Schematic of intermolecular interactions in the crystal lattice.

Comparative Analysis and Inferences for the Title Compound

While the is not available, we can make informed inferences based on the detailed analysis of its N-phenyl and N-methyl analogs.

-

Tautomerism: It is highly probable that the N-unsubstituted and N-methyl analogs also exist in the 5-hydroxy tautomeric form in the solid state, similar to the N-phenyl derivative. This is a common feature for this class of compounds.

-

Intermolecular Interactions: The N-H proton of the unsubstituted pyrazole ring in the title compound would be a strong hydrogen bond donor. This could lead to the formation of robust hydrogen-bonded networks, potentially different from the chain-like motif observed in the N-phenyl analog. The absence of the bulky phenyl group would also allow for more compact crystal packing.

-

N-Methyl Analog: For the N-methyl analog, the replacement of the phenyl group with a smaller methyl group would significantly alter the steric profile. This would likely lead to different crystal packing arrangements, although the fundamental O-H···N hydrogen bonding motif is expected to be preserved.

Conclusion